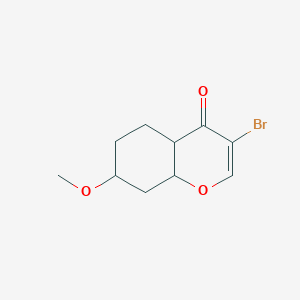
6,8-Dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties. This compound is often used in scientific research to study metabolic pathways, drug metabolism, and the effects of isotopic substitution on molecular behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the deuteration of specific positions on the parent molecule. This can be achieved through various methods, including:
Catalytic Deuteration: Using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to selectively replace hydrogen atoms with deuterium.
Chemical Exchange: Using deuterated solvents or reagents to facilitate the exchange of hydrogen atoms with deuterium.
Deuterated Precursors: Starting with deuterated building blocks and assembling the target molecule through a series of chemical reactions.
Industrial Production Methods
Industrial production of deuterium-labeled compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research and pharmaceutical applications.
化学反応の分析
Types of Reactions
6,8-Dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.
科学的研究の応用
6,8-Dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the fate of compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,8-Dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, metabolic stability, and overall pharmacokinetics. Deuterium substitution can lead to a kinetic isotope effect, where the rate of chemical reactions involving the compound is altered due to the presence of the heavier isotope.
類似化合物との比較
Similar Compounds
Daidzein-d6: A deuterium-labeled isoflavone with similar structural features.
Genistein-d6: Another deuterium-labeled isoflavone used in similar research applications.
Equol-d6: A deuterium-labeled metabolite of daidzein with distinct biological activities.
Uniqueness
6,8-Dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific deuterium labeling pattern, which allows for detailed studies of its metabolic and pharmacokinetic properties. The presence of multiple deuterium atoms can provide insights into the compound’s behavior in various chemical and biological contexts.
特性
分子式 |
C15H16O4 |
|---|---|
分子量 |
266.32 g/mol |
IUPAC名 |
6,8-dideuterio-7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2/i1D,2D,3D,4D,5D,7D |
InChIキー |
SLCTVATYOBOWGI-UMCLXPAOSA-N |
異性体SMILES |
[2H]C1CC2C(C(C1O)[2H])OC=C(C2=O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] |
正規SMILES |
C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12353354.png)
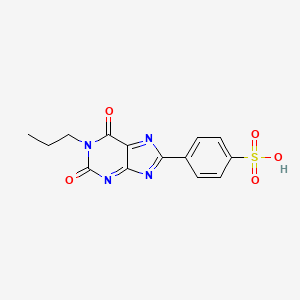
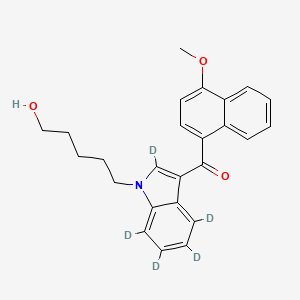
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid](/img/structure/B12353382.png)


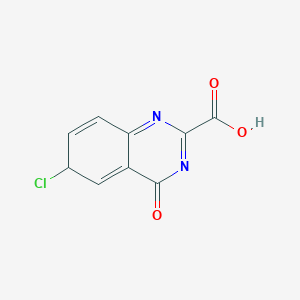
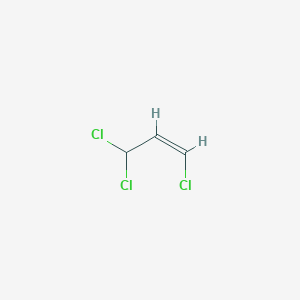

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)
![Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)

![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)
